1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(o-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

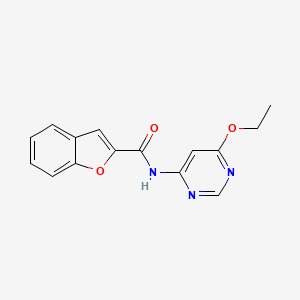

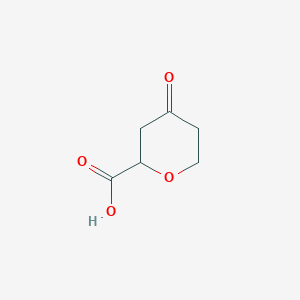

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(o-tolyl)urea is a chemical compound with the molecular formula C18H22N2O3. It is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases, including cancer and autoimmune disorders.

科学的研究の応用

Urea Derivatives in Polymer Modification

Ureas, including those derived from hydroxyalkyl substitutes, are integral in the chemistry of high-molecular-weight compounds. Hydroxyalkyl-substituted ureas have been utilized to modify polymers like epoxy and urethane to improve their performance. Polymethylene-bridged hydroxyethyl-substituted bis-ureas, synthesized through a series of reactions, have been found effective as modifiers due to their low melting points and compatibility with oligomers, enhancing the properties of the modified polymers (Ignat’ev et al., 2015).

Enhancement of Polyurethane Foams

The hydroxyethoxy derivatives of urea, produced through the reaction of N,N′-Bis(2-hydroxyethyl)urea with ethylene carbonate, have been noted for their thermal stability and suitability as substrates for foamed polyurethanes. The resultant rigid polyurethane foams demonstrate enhanced thermal stability, indicating the potential of such derivatives in the production of improved polyurethane materials (Zarzyka-Niemiec, 2009).

Applications in Biotechnology

The study of urease from Providencia rettgeri JN-B815 and its expression in E. coli highlights the potential of urease and urethanase (an enzyme that hydrolyzes ethyl carbamate) activities in applications like the enzymatic elimination of urea from alcoholic beverages. The structural genes of urease were expressed to obtain an enzyme exhibiting both urease and urethanase activities, showing promise for practical applications in biotechnology and the food industry (Liu et al., 2017).

Antimicrobial Properties

Ureas substituted with aryl and alkyl groups have been synthesized and tested for antimicrobial activities. These compounds, including 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and others, have been evaluated against various bacterial strains, indicating their potential in developing new antimicrobial agents. The synthesis and characterization of these compounds, followed by biological screening, offer insights into their applications in medicinal chemistry (Sharma et al., 2004).

特性

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-14-7-9-16(10-8-14)18(24-12-11-22)13-20-19(23)21-17-6-4-3-5-15(17)2/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXXDDMWFBWSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(o-tolyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2634573.png)

![4-tert-butyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2634574.png)

![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2634576.png)

![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2634578.png)

![2-Chloro-N-[2-[cyclopropyl(methyl)amino]propyl]propanamide](/img/structure/B2634583.png)

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2634586.png)

![3-benzyl-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2634588.png)